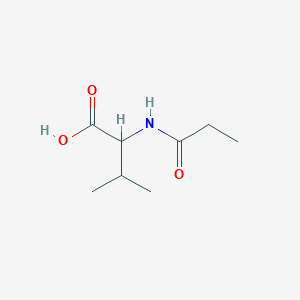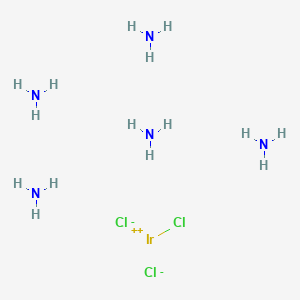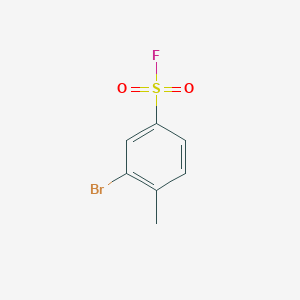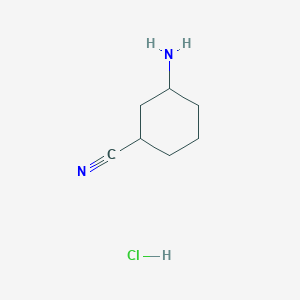![molecular formula C16H10N2Na2O9S2 B12504576 disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate CAS No. 63589-22-0](/img/structure/B12504576.png)
disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate is an organic compound belonging to the class of azo dyes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is a naphthalene ring substituted with hydroxyl and sulfonate groups. This compound is known for its vivid color and is commonly used in various industrial applications, including textile dyeing and as a pH indicator.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dihydroxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-2,7-disulphonic acid disodium salt under alkaline conditions to form the azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is purified through filtration, washing, and drying to obtain the disodium salt in its pure form.
化学反应分析
Types of Reactions
Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
相似化合物的比较
Disodium 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonate groups. Similar compounds include:
- Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
- Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
These compounds share the azo linkage and naphthalene ring but differ in their specific substituents, leading to variations in their chemical properties and applications.
属性
CAS 编号 |
63589-22-0 |
|---|---|
分子式 |
C16H10N2Na2O9S2 |
分子量 |
484.4 g/mol |
IUPAC 名称 |
disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N2O9S2.2Na/c19-9-1-2-12(14(20)5-9)17-18-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,19-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI 键 |
KBLGETIFHKVSQU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)


![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)
![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)


![4-[5-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12504524.png)
![2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504532.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)




